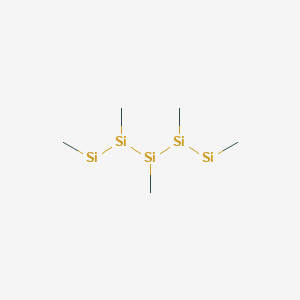![molecular formula C24H43NSn B14281836 Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- CAS No. 163459-34-5](/img/structure/B14281836.png)
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenemethanamine core, a butenyl group, and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- typically involves the reaction of benzenemethanamine with 3-butenyl chloride in the presence of a base to form the N-3-butenyl derivative. This intermediate is then reacted with tributyltin chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce various amines.
Applications De Recherche Scientifique
Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]- involves its interaction with molecular targets through its functional groups. The benzenemethanamine core can interact with various biological molecules, while the butenyl and tributylstannyl groups can participate in chemical reactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine core but with a methyl group instead of the butenyl and tributylstannyl groups.
Benzenemethanamine, 3-methyl-: Another similar compound with a methyl group on the benzenemethanamine core.
Propriétés
Numéro CAS |
163459-34-5 |
|---|---|
Formule moléculaire |
C24H43NSn |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
N-benzyl-N-(tributylstannylmethyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H16N.3C4H9.Sn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;3*1-3-4-2;/h3,5-9H,1-2,4,10-11H2;3*1,3-4H2,2H3; |
Clé InChI |
GEXSCECURMDELC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CN(CCC=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
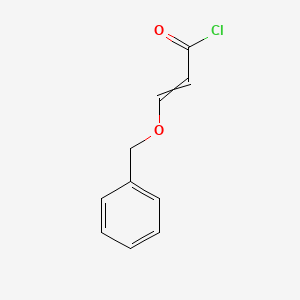
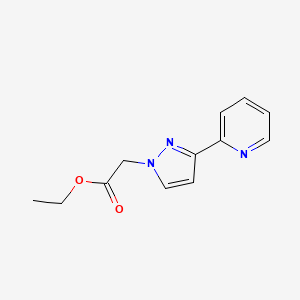
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

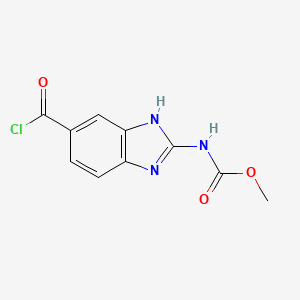
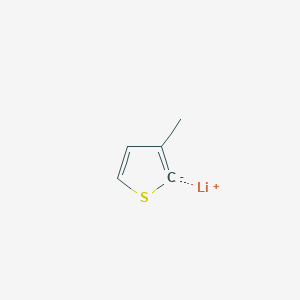
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
